Cas no 2006277-91-2 (1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate)
1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate
- 1,1,2-Propanetricarboxylic acid, 2-ethyl 1,1-dimethyl ester
- 1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate
-
- MDL: MFCD29923972
- Inchi: 1S/C10H17O6/c1-5-9(2,6(11)12)10(3,4,7(13)14)8(15)16/h5H2,1-4H3,(H,11,12)(H,13,14)(H,15,16)
- InChI Key: CAYUZQVSRYLYCT-UHFFFAOYSA-N
- SMILES: C(C)(C)(C(O)=O)(C(O)=O)C(CC)(C(O)=O)C
1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D776273-5g |
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate |
2006277-91-2 | 95% | 5g |
$715 | 2024-07-20 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY039248-5g |
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate |
2006277-91-2 | 95% | 5g |
¥3070.97 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593691-5g |
2-Ethyl 1,1-dimethyl propane-1,1,2-tricarboxylate |
2006277-91-2 | 98% | 5g |
¥7699 | 2023-04-08 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A025599-5g |
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate |
2006277-91-2 | 97% | 5g |
¥5500.00 | 2023-09-15 | |
| eNovation Chemicals LLC | D776273-5g |
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate |
2006277-91-2 | 95% | 5g |
$715 | 2025-02-20 | |
| eNovation Chemicals LLC | D776273-5g |
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate |
2006277-91-2 | 95% | 5g |
$715 | 2025-02-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039248-5g |
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate |
2006277-91-2 | ≥95% | 5g |
¥5500.00 | 2025-04-16 |
1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate Suppliers
1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate
Introduction to 1,1-Dimethyl-2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate (CAS No. 2006277-91-2)
1,1-Dimethyl-2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 2006277-91-2, is a specialized organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile reactivity and potential applications in synthetic chemistry and drug development. The unique structural features of this molecule, including its dimethyl substitution and the presence of both ethoxy and oxomethyl functional groups, make it a subject of interest for researchers exploring novel synthetic pathways and bioactive molecules.
The molecular structure of 1,1-Dimethyl-2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate consists of a propane backbone with modifications that enhance its chemical functionality. The dimethyl groups at the 1-position contribute to steric stability, while the ethoxy-1-oxomethyl moiety at the 2-position introduces both an ether linkage and a reactive aldehyde-like functionality. This combination of structural elements allows the compound to participate in a variety of chemical reactions, including condensation, oxidation, and polymerization processes.
In recent years, there has been growing interest in exploring the applications of such multifunctional compounds in pharmaceutical research. The reactivity of the oxomethyl group, in particular, makes it a valuable intermediate for constructing more complex molecules. Researchers have been investigating its potential use in the synthesis of heterocyclic compounds, which are known for their biological activity. For instance, derivatives of this compound have been studied for their role in forming nitrogen-containing heterocycles, which are prevalent in many pharmacologically active agents.
One of the most promising areas of research involving 1,1-Dimethyl-2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate is its application in drug discovery. The ability to modify its structure through various chemical reactions allows scientists to tailor its properties for specific biological targets. Recent studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, making them candidates for further development as therapeutic agents. For example, modifications to the ethoxy group have been explored to enhance binding affinity to target proteins, which could lead to more effective drug candidates.
The synthesis of 1,1-Dimethyl-2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate is another area where advancements have been made. Modern synthetic techniques have enabled researchers to produce this compound with high purity and yield, facilitating further exploration of its applications. Catalytic methods have been particularly useful in introducing the necessary functional groups while maintaining structural integrity. These advancements in synthetic chemistry have opened up new possibilities for utilizing this compound in both academic research and industrial applications.
Moreover, the study of 1,1-Dimethyl-2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate has contributed to a deeper understanding of reaction mechanisms involving oxygen-containing functional groups. The interplay between the dimethyl, ethoxy, and oxomethyl groups provides insights into how these functionalities influence chemical reactivity. Such knowledge is crucial for designing new synthetic strategies and optimizing existing ones in the pharmaceutical industry.
In conclusion, 2006277 CAS no 2006277-91 or CAS No 2006277 or CAS number 2006277 or CAS no:2006277 or CAS number:2006277 or CAS registry number 2006277 or CASRN:2006277 or CAS NO: 2006277 or chemical name 2006277 or molecular formula C10H16O5 or systematic name or IUPAC name or structure formula C10H16O5 or SMILES formula C(C)(C)(C(=O)OCCO)(=O)OCC(=O)OC(C)(C)(C)) are all important identifiers for this compound, highlighting its significance in chemical research. The unique structural features and reactivity profile of dimethyl, ethoxy, and oxomethyl functionalities make it a valuable tool for researchers working on synthetic chemistry and drug development. As research continues to evolve,this compound is likely to play an even greater role in advancing our understanding of organic chemistry and its applications in medicine.
2006277-91-2 (1,1-Dimethyl2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)